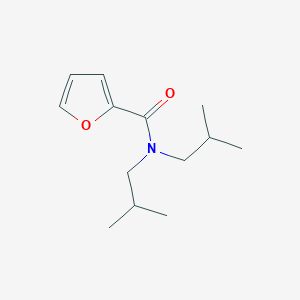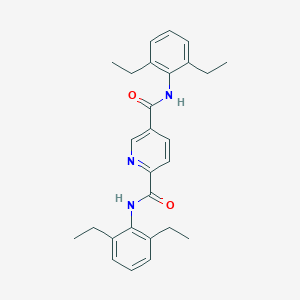
N-ethyl-3,4-dimethoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3,4-dimethoxy-N-phenylbenzamide, also known as ethylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that is often sold as a substitute for MDMA or ecstasy. Ethylone is a potent stimulant that produces effects similar to those of other amphetamines, including increased energy, euphoria, and heightened sensory perception.
Mécanisme D'action
The mechanism of action of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is similar to that of other amphetamines, including the release of dopamine, norepinephrine, and serotonin in the brain. Ethylone acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels of these chemicals in the brain. This results in the stimulation of the central nervous system and the production of the characteristic effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide are similar to those of other amphetamines. Ethylone produces a range of effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened sensory perception. However, the effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide are generally less intense and shorter-lasting than those of other amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-ethyl-3,4-dimethoxy-N-phenylbenzamide in lab experiments include its relatively low cost and ease of synthesis. It is also a potent stimulant that produces effects similar to those of other amphetamines, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using N-ethyl-3,4-dimethoxy-N-phenylbenzamide in lab experiments include its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are many potential future directions for research on N-ethyl-3,4-dimethoxy-N-phenylbenzamide. One area of interest is the use of N-ethyl-3,4-dimethoxy-N-phenylbenzamide in the treatment of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new synthetic cathinones that are more potent and longer-lasting than N-ethyl-3,4-dimethoxy-N-phenylbenzamide. Additionally, research on the long-term effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide use is needed to better understand the potential risks associated with this drug.
Méthodes De Synthèse
Ethylone can be synthesized through a variety of methods, including reductive amination of 3,4-dimethoxyphenylacetone with ethylamine, or through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The synthesis of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is relatively simple and can be carried out using readily available starting materials.
Applications De Recherche Scientifique
Ethylone has been the subject of scientific research due to its potential use as a tool for studying the mechanisms of action of amphetamines and other stimulants. It has also been investigated for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.
Propriétés
Nom du produit |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-18(14-8-6-5-7-9-14)17(19)13-10-11-15(20-2)16(12-13)21-3/h5-12H,4H2,1-3H3 |
Clé InChI |
SGZHGDPRXWLZGA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)


![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)